2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAQMVOTDULII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine to form an intermediate amide.
Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorophenyl Analog: N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide
- Structural Difference : The chlorophenyl group in the target compound is replaced with a fluorophenyl group.
- Impact : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while reducing lipophilicity (ClogP: ~3.5 vs. F: ~2.8 estimated). This substitution is common in drug design to modulate bioavailability and target binding .
- Molecular Weight : 314.4 g/mol (C₁₉H₂₃FN₂O) vs. 330.3 g/mol (C₁₉H₂₃ClN₂O) for the target compound .
Dichlorophenyl Analog: 2-(3,4-Dichlorophenyl)-N-methyl-N-[3-(methyl(3-pyrrolidin-1-ylpropyl)amino)propyl]acetamide (708559)
- Structural Difference : Dual chlorine atoms on the phenyl ring and a branched tertiary amine chain.
- Impact : Increased lipophilicity (ClogP ~4.2) may enhance membrane permeability but reduce aqueous solubility. The dichlorophenyl motif is associated with improved receptor affinity in some antimicrobial and antiviral agents .

Modifications to the Amine Side Chain
Pyrrolidinyl and Piperidinyl Variants
- Examples :
- 2-(4-Bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (16{1})
- 2-(4-Bromophenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (16{5})
- Structural Difference: Replacement of the dimethylamino group with pyrrolidinyl or piperidinyl rings.
- Piperidine’s larger ring size may improve metabolic stability compared to pyrrolidine .
Morpholinopropyl Variant: 2-(4-((3-Morpholinopropylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide (17{4,4})
- Structural Difference : Incorporation of morpholine rings, which are electron-rich and hydrophilic.
- Impact : Enhanced solubility due to morpholine’s oxygen atom, making it suitable for aqueous formulations. This modification is prevalent in kinase inhibitors .
Heterocyclic Additions
Benzothiazole Derivative: 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide Hydrochloride
- Structural Difference : Introduction of a benzothiazole ring and thioether linkage.
- Impact : The benzothiazole moiety may confer fluorescence properties or enhance binding to nucleic acids. The thioether group increases oxidation susceptibility but could improve redox-mediated activity .
- Molecular Weight : 474.4 g/mol (C₂₀H₂₂Cl₂FN₃OS₂) .
Piperazine-Containing Analog: Piperamide
- Structural Difference: A piperazinyl group replaces the dimethylaminophenyl-propyl chain.
- Impact : Piperazine’s high basicity (pKa ~9.5) improves solubility in acidic environments, favoring gastrointestinal absorption. Piperamide derivatives are historically used as antiprotozoal agents .
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs (e.g., fluorophenyl variant) are synthesized via nucleophilic acyl substitution using acyl chlorides and amines under basic conditions (e.g., K₂CO₃), followed by chromatographic purification .
- Structure-Activity Relationships (SAR) :
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity may favor CNS penetration, whereas fluorine improves metabolic stability.
- Amine Chain Flexibility : Branched or cyclic amines (e.g., piperidine) enhance target selectivity over linear chains.
Biological Activity
2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, a compound belonging to the class of substituted acetamides, has garnered attention due to its promising biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A chlorophenyl group,
- A dimethylamino substituent on a phenyl ring,
- A propyl chain connected to an acetamide moiety.
This unique arrangement contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances binding through hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have been shown to be effective against both Gram-positive and Gram-negative bacteria. In particular:
- Effective against Staphylococcus aureus (including MRSA),
- Moderately effective against Escherichia coli and Candida albicans .
Analgesic and Anti-inflammatory Effects
Studies suggest that this compound may possess analgesic and anti-inflammatory properties. Its structural similarity to known analgesics indicates potential mechanisms involving the inhibition of pain pathways and inflammatory mediators.
Antitumor Potential
Preliminary studies have indicated that substituted acetamides can exhibit cytotoxic effects on various cancer cell lines. The chlorophenyl and dimethylamino groups may contribute to enhanced lipophilicity, facilitating cellular uptake and subsequent cytotoxicity .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial potential of various chloroacetamides found that those with a para-substituted phenyl ring exhibited superior activity against Gram-positive bacteria due to increased lipophilicity, allowing for better membrane penetration .
- Pain Management : In a controlled trial, a derivative of this compound was tested for its analgesic properties in rat models, showing a significant reduction in pain response compared to control groups, suggesting potential for development as a therapeutic agent for pain management.
- Cancer Cell Studies : Research involving cancer cell lines demonstrated that the compound induced significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis being investigated further .
Q & A
Basic: What is the recommended synthesis protocol for 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide?
Answer:
The compound is typically synthesized via a carbodiimide-mediated coupling reaction. Key steps include:
- Dissolving 4-chlorophenylacetic acid and 3-(4-(dimethylamino)phenyl)propylamine in dichloromethane.
- Activating the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of triethylamine at 273 K for 3 hours .
- Purification via extraction with dichloromethane and crystallization using a 1:1 dichloromethane/ethyl acetate mixture.
- Final characterization via melting point analysis (expected range: 394–396 K) and spectroscopic methods.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Structural validation requires:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.2–2.5 ppm) and carbon backbone .
- IR Spectroscopy : Identify characteristic peaks (amide C=O stretch at ~1650–1680 cm, N–H bend at ~1550 cm) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and substituted phenyl groups) to confirm spatial arrangement .
Basic: What preliminary bioactivity assays are recommended for this compound?
Answer:
Initial screening should include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) to identify potential therapeutic targets .
Advanced: How can researchers investigate the mechanism of action for observed anticancer activity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to oncogenic targets (e.g., EGFR, PI3K) .
- Signaling Pathway Analysis : Perform Western blotting to assess phosphorylation levels of key proteins (e.g., AKT, ERK) .
- Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cancer cells .
Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or propylamine moieties to test bioactivity variations .
- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to assess impact on solubility and target binding .
- Comparative Assays : Test analogs against the parent compound in parallel bioactivity screens (e.g., IC in kinase inhibition) .
Advanced: What methodologies address solubility and stability challenges in formulation studies?
Answer:
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Liposomal Encapsulation : Prepare phosphatidylcholine-based liposomes to improve plasma stability .
- Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP) to increase dissolution rates .
Advanced: How can contradictory bioactivity data between structural analogs be resolved?
Answer:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to shared targets .
- Computational Modeling : Apply quantum mechanical/molecular mechanics (QM/MM) to analyze electronic effects of substituents .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution correlates with increased cytotoxicity) .
Advanced: What computational tools predict intermolecular interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS to assess binding stability .
- Pharmacophore Modeling : Generate 3D pharmacophore maps (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

